N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Overview
Description
N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: is a complex organic compound often used in various scientific research applications. It belongs to a class of compounds known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of 5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazole:
p-Tolylhydrazine reacts with a suitable aldehyde under acidic conditions to form the desired pyrazole.
Tosylation of the resulting pyrazole using tosyl chloride and a base like pyridine.
Step 2: Coupling with 3-bromophenylmethanesulfonamide:
A palladium-catalyzed Suzuki coupling reaction can be used to attach the 3-bromophenylmethanesulfonamide to the tosylated pyrazole, using a palladium catalyst, a phosphine ligand, and a base in a solvent such as ethanol.
Industrial Production Methods:
Large-scale production may involve continuous flow chemistry techniques to optimize reaction times and yields.
Advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: Potential conversion to sulfoxides or sulfones under oxidative conditions using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Potential hydrogenation of double bonds under catalytic conditions, using palladium on carbon in hydrogen atmosphere.
Substitution: Possible nucleophilic substitution at the sulfonamide group with nucleophiles like amines.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, Hydrogen peroxide.
Reduction: Palladium on carbon with hydrogen.
Substitution: Amines or other nucleophiles under basic conditions.
Major Products Formed:
Sulfoxides, sulfones, and substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysis techniques.
Mechanism of Action
Molecular Targets and Pathways:
The compound may inhibit specific enzymes by binding to their active sites, preventing substrate binding.
It may interact with cellular signaling pathways, modulating protein expression or activity.
Comparison with Similar Compounds
Compared to N-(3-(5-(p-tolyl)-1H-pyrazol-3-yl)phenyl)methanesulfonamide , it shows greater stability due to the tosyl group.
Compared to N-(3-phenyl-5-tosyl-4,5-dihydro-1H-pyrazol-3-yl)methanesulfonamide , it exhibits different reactivity due to the additional p-tolyl group.
Other similar compounds : Other similar compounds: N-(3-(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenylmethanesulfonamide and N-(3-(2-methylphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenylmethanesulfonamide .
Conclusion
N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide highlights its synthetic routes, reactions, applications, and unique properties. Its versatility makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[3-[3-(4-methylphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-17-7-11-19(12-8-17)24-16-23(20-5-4-6-21(15-20)26-32(3,28)29)25-27(24)33(30,31)22-13-9-18(2)10-14-22/h4-15,24,26H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRILSYTBYCSQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)C)C4=CC(=CC=C4)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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